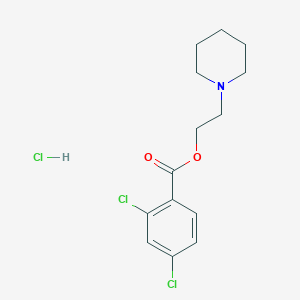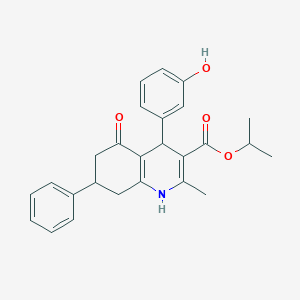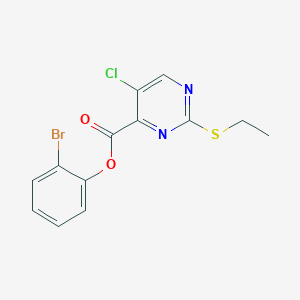![molecular formula C17H17F3O3 B5008982 1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)
1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene” is a type of ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They have the general formula R–O–R’, where R and R’ represent the alkyl or aryl groups .
Synthesis Analysis
Ethers can be formed in several ways. One of the most common methods is the dehydration of alcohols, a process in which water is removed from a single reactant . Another common method of ether synthesis is the Williamson ether synthesis, which involves the reaction of a metal alkoxide (from an alcohol) with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of ethers involves an oxygen atom connected to two alkyl or aryl groups . The specific structure of “this compound” would involve specific arrangements of these groups, but I’m unable to provide a detailed structure without additional information.Chemical Reactions Analysis
Ethers are relatively unreactive, but they can undergo a few types of reactions. They can be cleaved by heat and a strong acid to form alcohols and alkyl halides . They can also undergo oxidation reactions to produce hydroperoxides and dialkyl peroxides .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-ethoxy-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-2-21-14-6-8-15(9-7-14)22-10-11-23-16-5-3-4-13(12-16)17(18,19)20/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYKDBDSQJZSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5008900.png)

![2-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5008917.png)
![7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5008930.png)
![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)



![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)